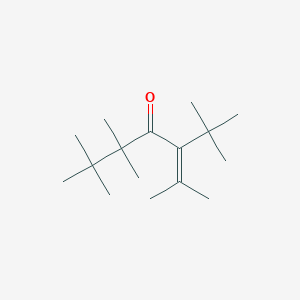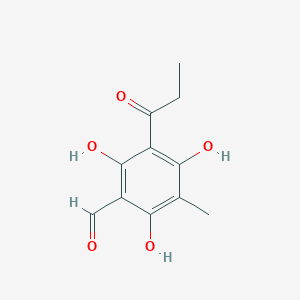
4-Methyl-1,1-diphenylpentan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,1-diphenylpentan-3-amine is an organic compound belonging to the class of amines It features a pentane backbone with a methyl group at the fourth position and two phenyl groups at the first position The amine group is located at the third position of the pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,1-diphenylpentan-3-amine can be achieved through several methods. One common approach involves the alkylation of 1,1-diphenylpentan-3-one with methyl iodide in the presence of a strong base such as sodium hydride. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, ensuring efficient conversion of intermediates to the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1,1-diphenylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
4-Methyl-1,1-diphenylpentan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,1-diphenylpentan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diphenylpentan-3-amine: Lacks the methyl group at the fourth position, resulting in different chemical and biological properties.
4-Methyl-1,1-diphenylbutan-3-amine: Has a shorter carbon chain, affecting its reactivity and applications.
4-Methyl-1,1-diphenylhexan-3-amine: Features a longer carbon chain, which can influence its solubility and interaction with molecular targets.
Uniqueness
4-Methyl-1,1-diphenylpentan-3-amine is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. The presence of both phenyl groups and the methyl group at strategic positions enhances its versatility in various applications.
Propiedades
Número CAS |
93948-25-5 |
|---|---|
Fórmula molecular |
C18H23N |
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
4-methyl-1,1-diphenylpentan-3-amine |
InChI |
InChI=1S/C18H23N/c1-14(2)18(19)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13,19H2,1-2H3 |
Clave InChI |
CUSQLKIZSSMRDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
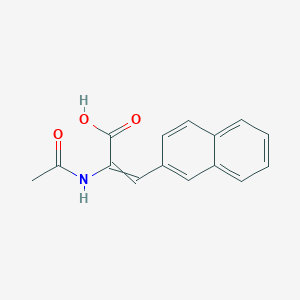
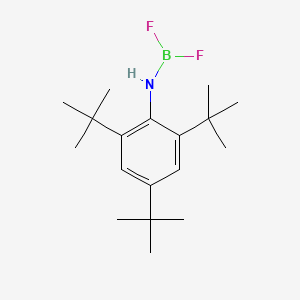
![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)
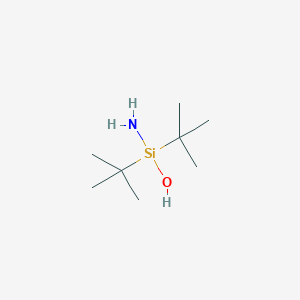


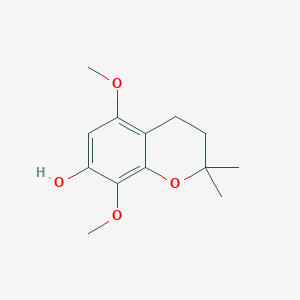
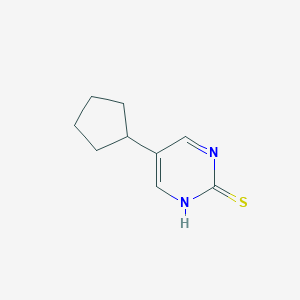


![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)
